molecular formula C21H20ClNO3 B11407091 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11407091
M. Wt: 369.8 g/mol
InChI Key: XEJBQRIQSHGTEM-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-chlorophenylmethyl intermediate: This can be achieved by reacting 3-chlorobenzyl chloride with a suitable nucleophile.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the intermediate with furan-2-ylmethylamine under appropriate conditions.

    Coupling with 4-methylphenoxyacetic acid: The final step involves coupling the intermediate with 4-methylphenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares structural similarities but differs in the presence of a thiazole ring and a bromophenyl group.

    N-(4-(4-METHYLPHENOXY)ACETAMIDE: This compound is similar but lacks the chlorophenyl and furan-2-ylmethyl groups.

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H20ClNO3/c1-16-7-9-19(10-8-16)26-15-21(24)23(14-20-6-3-11-25-20)13-17-4-2-5-18(22)12-17/h2-12H,13-15H2,1H3

InChI Key

XEJBQRIQSHGTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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